3-[(4-Methoxyphenyl)amino]propan-1-ol
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3-(4-methoxyanilino)propan-1-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-10-5-3-9(4-6-10)11-7-2-8-12/h3-6,11-12H,2,7-8H2,1H3 |
InChI Key |
MDEPGDDVRZMIEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues vary in substituent groups, influencing physicochemical and biological properties:
Key Observations :
- The para-methoxy group enhances electron-donating capacity and lipophilicity compared to chloro substituents .
- The β-amino alcohol moiety enables hydrogen bonding, critical for interactions in biological systems (e.g., enzyme inhibition) .
Key Observations :
- Cyanation and bromination strategies (e.g., for 3-(4-methoxyphenyl) derivatives) achieve moderate yields (~24–73%) .
- Substitution reactions (e.g., with pyridine derivatives) yield higher purity (99% NMR) .
Key Observations :
- The 4-methoxyphenyl group contributes to bioactivity by modulating solubility and target binding .
- Chirality in derivatives like (R)-3-Amino-3-(4-methoxyphenyl)propan-1-ol is critical for enantioselective interactions .
Physicochemical Properties
Key Observations :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-[(4-Methoxyphenyl)amino]propan-1-ol?
- Methodological Answer : The compound can be synthesized via reductive amination or nitro-group reduction. A typical route involves reacting 4-methoxyaniline with a propanol derivative bearing a leaving group (e.g., epoxide or halide). For example, nitro intermediates (e.g., 3-nitropropan-1-ol derivatives) can be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C . Catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) is another scalable method . Purity optimization requires column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3 ratio) .
Q. How is the compound characterized spectroscopically?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Peaks for the methoxy group (δ ~3.7–3.8 ppm in ¹H NMR; δ ~55 ppm in ¹³C NMR) and the amino-propanol backbone (δ ~1.6–2.1 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) are observed at m/z ~196 (calculated for C₁₀H₁₅NO₂).
- FT-IR : Stretching vibrations for -OH (~3300 cm⁻¹) and aromatic C-O (~1250 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Catalyst Selection : Pd/C (5% loading) in hydrogenation reactions improves yield (85–90%) compared to NaBH₄ (70–75%) but requires pressurized conditions .
- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance nitro-group reduction efficiency over ethanol .
- Temperature Control : Maintaining 0–5°C during NaBH₄ reduction minimizes side reactions (e.g., over-reduction) .
Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer :
- NMR Comparison : Cross-reference with structurally similar compounds (e.g., 3-(4-fluorophenyl) analogs) to identify shifts caused by methoxy substitution .
- Purity Assessment : Use HPLC (C18 column, 70:30 acetonitrile/water) to detect impurities >0.5% that may distort spectra .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if applicable) by growing single crystals in ethanol/water (1:1) .
Q. How does the methoxy group influence the compound’s reactivity in downstream applications?
- Methodological Answer :
- Electronic Effects : The electron-donating methoxy group enhances aromatic ring stability, reducing electrophilic substitution rates. This is critical in designing derivatives (e.g., acylated analogs) .
- Hydrogen Bonding : The -OCH₃ group participates in weak hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO vs. chloroform) .
Experimental Design & Data Analysis
Q. What experimental controls are essential for stability studies of this compound?
- Methodological Answer :
- Light/Temperature Controls : Store samples in amber vials at –20°C to prevent degradation (evidenced by HPLC monitoring over 30 days) .
- Oxidative Stability : Include argon-blanketed samples to assess air sensitivity.
- Reference Standards : Use commercially available 4-methoxyaniline as a degradation marker .
Q. How can computational modeling predict biological interactions of this compound?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., kinases) via the amino-propanol moiety .
- QSAR Modeling : Correlate logP values (calculated ~1.8) with membrane permeability using Molinspiration or similar tools .
Safety & Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles due to potential skin/eye irritation (analogous to related amino alcohols) .
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates .
- Waste Disposal : Neutralize with 10% acetic acid before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
